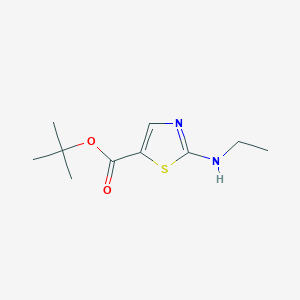

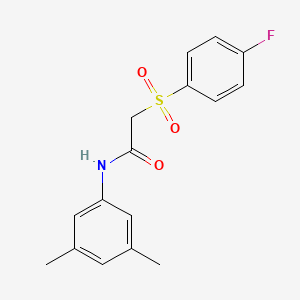

![molecular formula C9H4BrF5N2 B2859012 2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole CAS No. 1353778-48-9](/img/structure/B2859012.png)

2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Applications

2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole and its derivatives have been extensively studied for their utility in organic synthesis. Feng-Yan Ge et al. (2007) demonstrated the efficient one-pot synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole derivatives through a reaction involving trifluoroacetic acid and difluoroacetic acid with o-phenylenediamines. The subsequent bromination of 2-difluoromethyl groups through photolysis with NBS led to the formation of bromodifluoromethyl benzo-1,3-diazoles, highlighting a pathway for creating gem-difluoromethylene linked twin molecules for drug synthesis (Feng-Yan Ge et al., 2007).

Jiangtao Zhu et al. (2012) described an efficient method for synthesizing 2-bromodifluoromethyl (or trifluoromethyl)-1H-benzimidazoles through PIDA-mediated oxidative intramolecular cyclization of fluorinated amidines. This method offers superior yields, excellent functional group tolerance, and operates under mild reaction conditions, underscoring its practicality in synthesizing fluorinated benzimidazole compounds (Jiangtao Zhu et al., 2012).

Material Science Applications

In material science, Hyungsam Choi et al. (2008) explored the synthesis of soluble polyimides from an unsymmetrical diamine monomer containing both the benzimidazole ring and a trifluoromethyl group. These polyimides, characterized by high thermal stability, glass transition temperatures, and low coefficients of thermal expansion, demonstrate the potential of incorporating benzimidazole derivatives in high-performance materials (Hyungsam Choi et al., 2008).

Corrosion Inhibition

I. Onyeachu et al. (2020) investigated the corrosion inhibition capabilities of a benzimidazole derivative on heat exchanger tubing materials in desalination plants. Their study indicated that 2-(2-bromophenyl)-1-methyl-1H-benzimidazole acts as an effective corrosion inhibitor for Cu-Ni alloys in acidic conditions, showcasing the applicability of benzimidazole derivatives in industrial maintenance (I. Onyeachu et al., 2020).

Propriétés

IUPAC Name |

2-[bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF5N2/c10-8(11,12)7-16-5-3-1-2-4(6(5)17-7)9(13,14)15/h1-3H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDVSYZTWOCDPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C(F)(F)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF5N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2858930.png)

![Ethyl 6-[[4-(hydroxymethyl)triazol-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2858932.png)

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2858936.png)

![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-phenylbutanoic acid](/img/structure/B2858941.png)

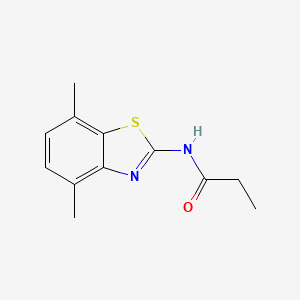

![4-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2858944.png)

![5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2858947.png)